molecular formula C28H31FN4O B1665302 Astemizole CAS No. 68844-77-9

Astemizole

カタログ番号 B1665302
CAS番号: 68844-77-9
分子量: 458.6 g/mol
InChIキー: GXDALQBWZGODGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Astemizole has been studied for its potential as an inhibitor against COVID-19. Interaction energy analysis from a docking study reveals that Astemizole interacts strongly with the main protease of COVID-19 .


Molecular Structure Analysis

Astemizole’s molecular formula is C28H31FN4O . It has a molar mass of 458.581 g·mol−1 .


Chemical Reactions Analysis

Astemizole competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .


Physical And Chemical Properties Analysis

Astemizole has a density of 1.2±0.1 g/cm3, a boiling point of 627.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 92.8±3.0 kJ/mol and a flash point of 333.2±34.3 °C .

科学的研究の応用

Parkinson’s Disease Research

  • Scientific Field: Neurology
  • Application Summary: Astemizole has shown disease-modifying effects in several preclinical disease models of Parkinson’s disease (PD). It is hypothesized that the proposed preclinical benefits of astemizole on PD can be associated with the attenuation of pathological α-synuclein (α-syn) aggregation .
  • Methods of Application: The effects of astemizole on the fibrillation processes of amyloid peptides were tested using thioflavin T aggregation monitoring, Congo red spectral analysis, cell viability study, and transmission electron microscopic imaging .
  • Results: Astemizole did not inhibit α-syn aggregation in vitro even at a high molar ratio but inhibited the assembly of Aβ aggregates. The inhibitory effect of astemizole on amyloid formation is target-protein selective .

Alzheimer’s Disease Research

  • Scientific Field: Neurology
  • Application Summary: Astemizole interacts with an anomalous aggregation of Alzheimer’s disease-related amyloid-β (Aβ) peptide and has inhibitory activity on the human prion protein PrP Sc .
  • Methods of Application: Similar to the Parkinson’s disease research, the effects of astemizole on the fibrillation processes of amyloid peptides were tested using thioflavin T aggregation monitoring, Congo red spectral analysis, cell viability study, and transmission electron microscopic imaging .
  • Results: Astemizole inhibited the assembly of Aβ aggregates, suggesting that its beneficial effects observed in translational PD models might not be due to its ameliorating effects on α-syn aggregation .

Anti-Allergic Drug Synthesis

  • Scientific Field: Pharmacology
  • Application Summary: Astemizole is a synthetic piperidinyl-benzimidazole derivative initially designed for H1 antihistamine activity and has been used to treat allergic inflammatory symptoms .
  • Methods of Application: The synthesis of Astemizole involves complex chemical reactions, which are beyond the scope of this summary .

Cancer Research

  • Scientific Field: Oncology
  • Application Summary: Astemizole has been found to have anti-cancer properties. It can inhibit the proliferation of cancer cells and induce apoptosis .
  • Methods of Application: In vitro studies are conducted where cancer cells are treated with Astemizole and observed for changes in growth and survival .

Cardiovascular Research

  • Scientific Field: Cardiology
  • Application Summary: Astemizole has been studied for its effects on the cardiovascular system, particularly its potential to cause arrhythmias .
  • Methods of Application: In vitro and in vivo studies are conducted to observe the effects of Astemizole on heart cells and heart rhythms .
  • Results: Astemizole has been found to block certain potassium channels in the heart, which can lead to arrhythmias. This has led to its withdrawal from some markets .

Antiviral Research

  • Scientific Field: Virology
  • Application Summary: Astemizole has been found to have antiviral properties against certain viruses .
  • Methods of Application: In vitro studies are conducted where virus-infected cells are treated with Astemizole and observed for changes in viral replication .

Hepatocellular Carcinoma (HCC) Research

  • Scientific Field: Oncology
  • Application Summary: Astemizole has shown potential as an anticancer treatment for hepatocellular carcinoma (HCC). It targets several proteins involved in cancer, including the Eag1 (ether à-go-go-1) potassium channel that is overexpressed in human HCC .
  • Methods of Application: In vitro studies are conducted where HCC cells are treated with Astemizole and observed for changes in growth and survival .
  • Results: Astemizole has shown promising results in inhibiting the growth of HCC cells. Eag1 channels have been proposed as early tumor markers .

Adrenocortical Carcinoma (ACC) Research

  • Scientific Field: Oncology
  • Application Summary: Astemizole has been studied for its potential to sensitize adrenocortical carcinoma (ACC) to treatment .
  • Methods of Application: In vitro studies are conducted where ACC cells are treated with Astemizole and observed for changes in response to treatment .
  • Results: Astemizole has shown potential to increase the effectiveness of ACC treatment at lower doses, which would reduce the severe side effects of the regimen .

Safety And Hazards

Astemizole was withdrawn from the market due to concerns of arrhythmias . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

Astemizole has gained interest as a potential anticancer drug because it targets several proteins involved in cancer including the Eag1 potassium channel that is overexpressed in human HCC . These data provide significant basis to include astemizole in HCC clinical trials .

特性

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDALQBWZGODGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020110
Record name Astemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astemizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in organic solvents., 1.20e-03 g/L
Record name Astemizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASTEMIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Astemizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Astemizole competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle. This reversible binding of astemizole to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. As the drug does not readily cross the blood-brain barrier and preferentially binds at H1 receptors in the peripehery rather than within the brain, CNS depression is minimal. Astemizole may also act on H3-receptors, producing adverse effects., Antihistamines are effective therapy against histamine-mediated conditions, including seasonal and perennial allergic rhinitis and chronic urticaria. They may also have a therapeutic role to play in asthma. Until recently all antihistamines produced some degree of drowsiness, as well as having anticholinergic side effects. Several non-sedating antihistamines have now been developed. Evidence suggests that their freedom from central nervous system effects is due to their lack of penetration of the blood brain barrier. They also have no appreciable binding to cholinergic receptors. Two of these non-sedating antihistamines, terfenadine and astemizole, have novel binding characteristics with the histamine H1 receptor, exhibiting irreversible binding at higher concentrations. In humans astemizole has a remarkably long half-life of elimination, on the order of 12 to 18 days for metabolites. Clinical trials have demonstrated that these newer antihistamines are as effective as classical antihistamines and that they have no greater incidence of central nervous system or anticholinergic side effects than placebo., QT interval prolongation and torsade de pointes are associated with astemizole intake and have been ascribed to block the repolarizing K+ currents, specifically the rapidly activating component of the delayed rectifier iKr. ... The perforated patch clamp recording technique was used to study the effects of desmethylastemizole (20 nmol/liter) on action potentials and iKr in isolated rabbit ventricular myocytes. Desmethylastemizole produced action potential prolongation and the induction of plateau early afterdepolarizations. Under voltage clamp conditions, desmethylastemizole suppressed iKr amplitude by approximately 65%. The drug E-4031 (100 nmol/liter), which selectively blocks iKr, had a similar effect on current amplitude. Desmethylastemizole, the major astemizole metabolite, blocks the repolarizing K+ current iKr with high affinity. The clinical observation of QT prolongation and torsade de pointes found with astemizole intake may principally be caused by the proarrhythmic effects of its metabolite desmethylastemizole., Astemizole /has/ been recognized in rare cases to induce the syndrome of torsades de pointes, i.e. QT interval prolongation and life-threatening ventricular tachycardia. /It/ was found to prolong cardiac repolarization when its metabolic elimination was impaired, such as by liver disease or drugs that inhibit the 3A family of cytochrome P450. In vitro studies indicate that this action is due to blockade of one or more of the cardiac potassium channels that determine the duration of the action potential.
Record name Astemizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASTEMIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Astemizole

Color/Form

White crystals

CAS RN

68844-77-9
Record name Astemizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68844-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astemizole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068844779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astemizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name astemizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 68844-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Astemizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Astemizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASTEMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HU6337315
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ASTEMIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Astemizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172.9 °C, 149.1 °C
Record name Astemizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ASTEMIZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Astemizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 2.3 parts of 2-(4-methoxyphenyl)ethyl methanesulfonate, 4.9 parts of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine dihydrobromide, 3.2 parts of sodium carbonate, 0.1 parts of potassium iodide and 90 parts of N,N-dimethylformamide is stirred overnight at 70° C. The reaction mixture is poured onto water. The product is extracted with methylbenzene. The extract is washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 2,2'-oxybispropane, yielding 2.2 parts (48%) of 1-(4-fluorophenylmethyl)-N-{1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}-1H-benzimidazol-2-amine; mp. 172.9° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Astemizole
Reactant of Route 2
Reactant of Route 2
Astemizole
Reactant of Route 3
Astemizole
Reactant of Route 4
Reactant of Route 4
Astemizole
Reactant of Route 5
Reactant of Route 5
Astemizole
Reactant of Route 6
Reactant of Route 6
Astemizole

Citations

For This Compound
18,000
Citations
DM Richards, RN Brogden, RC Heel, TM Speight… - Drugs, 1984 - Springer
… H 1 -histamine receptor binding profile of astemizole in vitro remains unclear. However, a … of astemizole from H 1 -histamine receptors. In vivo (guinea-pigs) astemizole occupied H 1 -…
Number of citations: 224 link.springer.com
J Garcia-Quiroz, J Camacho - Anti-Cancer Agents in Medicinal …, 2011 - ingentaconnect.com
… on astemizole targets (Eag1 and Erg channels), and its anti-cancer effects in vitro and in vivo. We will also describe the side effects of astemizole … novel astemizole-related compounds. …
Number of citations: 93 www.ingentaconnect.com
Z Zhou, VR Vorperian, Q Gong, S Zhang… - Journal of …, 1999 - Wiley Online Library
… Astemizole also is rapidly metabolized. The … astemizole by more than 30‐fold. A second metabolite is norastemizole, which appears in serum in low concentrations following astemizole …
Number of citations: 279 onlinelibrary.wiley.com
RE García-Ferreiro, D Kerschensteiner… - The Journal of general …, 2004 - rupress.org
… astemizole by changes in the pH ext //pH int relation in whole-cell experiments, we directly applied astemizole to the intracellular side of inside-out patches. A constant total astemizole …
Number of citations: 156 rupress.org
CR Chong, X Chen, L Shi, JO Liu… - Nature chemical …, 2006 - nature.com
The high cost and protracted time line of new drug discovery are major roadblocks to creating therapies for neglected diseases. To accelerate drug discovery we created a library of …
Number of citations: 327 www.nature.com
AD Zechnich, JR Hedges… - Western journal of …, 1994 - ncbi.nlm.nih.gov
Concurrent use of terfenadine or astemizole with erythromycin or ketoconazole can prolong the QT interval and produce potentially fatal ventricular arrhythmias. We examine the …
Number of citations: 76 www.ncbi.nlm.nih.gov
MML Janssens - Clinical reviews in allergy, 1993 - Springer
Astemizole (HISMANAL TM) was first introduced in 1983 in the United Kingdom. It is now available in 106 countries. More than 400 articles and over 260 abstracts have been published …
Number of citations: 39 link.springer.com
TM Craft - British Medical Journal (Clinical research ed.), 1986 - ncbi.nlm.nih.gov
… astemizole has been recorded. I report a case ofacute ventricular arrhythmia that occurred after astemizole … marketing astemizole showed results consistent with astemizole overdose. …
Number of citations: 186 www.ncbi.nlm.nih.gov
C Bindslev‐Jensen, A Vibits, PS Skov, B Weeke - Allergy, 1991 - Wiley Online Library
… of astemizole on histatnine release have been published. HR during therapy with astemizole … Owing to the long action of astemizole, we ehose a parallel gtottp study instead of a cross…
Number of citations: 66 onlinelibrary.wiley.com
S Matsumoto, Y Yamazoe - British journal of clinical …, 2001 - Wiley Online Library
… of astemizole in human liver microsomes, to assess possible pharmacokinetic drug-interactions with astemizole and … Methods Astemizole or terfenadine were incubated with human liver …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。